A Comprehensive Technical Guide to tert-Butyldiphenylphosphine (CAS: 6002-34-2)
A Comprehensive Technical Guide to tert-Butyldiphenylphosphine (CAS: 6002-34-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for tert-Butyldiphenylphosphine, a versatile organophosphorus compound widely utilized as a ligand in catalysis.
Core Properties of tert-Butyldiphenylphosphine
tert-Butyldiphenylphosphine, with the CAS number 6002-34-2, is an organophosphorus compound featuring a bulky tert-butyl group and two phenyl groups attached to a central phosphorus atom.[1] This unique structure imparts significant steric hindrance and electron-donating properties, making it a highly effective ligand in a variety of metal-catalyzed cross-coupling reactions.[2] It is typically a solid at room temperature and is soluble in common organic solvents.[1]
Physicochemical Data
The fundamental physical and chemical properties of tert-Butyldiphenylphosphine are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 6002-34-2 | [1][3][4] |
| Molecular Formula | C₁₆H₁₉P | [1][3][4] |
| Molecular Weight | 242.30 g/mol | [1][3][4][5][6] |
| Appearance | White to off-white solid or light yellow liquid | [7] |
| Melting Point | 52-57 °C | [3][6][7][8][9] |
| Boiling Point | 144-146 °C at 2 mmHg | [3][6][8][9][10] |
| Flash Point | >110 °C (>230 °F) | [3][7] |
| Vapor Pressure | 0.000592 mmHg at 25°C | [3][11] |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic Data
-
³¹P NMR: The ³¹P NMR spectrum is a key technique for characterizing phosphine ligands. For tert-Butyldiphenylphosphine, a single resonance is expected, with a chemical shift influenced by the electronic environment of the phosphorus atom.
-
¹H NMR: The ¹H NMR spectrum would show characteristic signals for the tert-butyl protons (a singlet, integrating to 9H) and the phenyl protons (multiplets in the aromatic region, integrating to 10H).
-
¹³C NMR: The ¹³C NMR spectrum would display signals for the quaternary and methyl carbons of the tert-butyl group, as well as the distinct carbons of the phenyl rings.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic groups, as well as P-C bond vibrations.
Applications in Catalysis
The steric bulk and electron-rich nature of tert-Butyldiphenylphosphine make it a highly valuable ligand for stabilizing and activating metal catalysts, particularly palladium, in a wide range of cross-coupling reactions.[2] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
Key applications include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.[8]
-
Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene.[8]
-
Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.[8]
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.
-
Negishi Coupling: The reaction between an organozinc compound and an organic halide.[8]
-
Stille Coupling: The coupling of an organotin compound with an organic halide.[8]
The bulky tert-butyl group is crucial for promoting the reductive elimination step in the catalytic cycle and for stabilizing the active monoligated palladium species, leading to higher reaction rates and yields, especially with challenging substrates like aryl chlorides.[12]
Caption: Key catalytic applications of tert-Butyldiphenylphosphine.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of tert-Butyldiphenylphosphine in catalysis. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, synthesized from established methodologies for bulky phosphine ligands.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
tert-Butyldiphenylphosphine (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
Experimental Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (2 mol%) and tert-Butyldiphenylphosphine (4 mol%) and add them to the Schlenk flask.
-
Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety and Handling
tert-Butyldiphenylphosphine should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification
| Hazard | Description |
| Pictograms | GHS07 (Irritant) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage and Stability
Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent oxidation.[3] It is sensitive to air.
Conclusion
tert-Butyldiphenylphosphine is a robust and versatile phosphine ligand that plays a critical role in modern synthetic organic chemistry. Its unique steric and electronic properties enable a wide range of challenging cross-coupling reactions, facilitating the efficient synthesis of complex molecules. A thorough understanding of its properties, applications, and handling procedures is essential for its effective use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyldiphenylphosphine 97 6002-34-2 [sigmaaldrich.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TERT-BUTYLDIPHENYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. rsc.org [rsc.org]
- 11. ruifuchem.com [ruifuchem.com]
- 12. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
